![molecular formula C13H10N2O3 B6386651 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% CAS No. 1261935-32-3](/img/structure/B6386651.png)
2-Amino-5-(2-formylphenyl)isonicotinic acid, 95%
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Overview
Description
2-Amino-5-(2-formylphenyl)isonicotinic acid, also known as AFI, is an important organic compound used in various scientific research applications. It is a member of the isonicotinic acid family and is composed of a nitrogen atom, two carbon atoms, and one oxygen atom, with a molecular weight of 161.18 g/mol. AFI is a white crystalline solid at room temperature and is soluble in water and ethanol. It is an important intermediate in the synthesis of many drugs and other biologically active compounds.
Scientific Research Applications
2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% is an important compound used in various scientific research applications. It has been used in the synthesis of several drugs, including anti-cancer drugs, anti-bacterial drugs, and anti-inflammatory drugs. 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% has also been used in the synthesis of various polymers and other materials. In addition, it has been used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mechanism of Action
2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% is an important intermediate in the synthesis of various drugs and other biologically active compounds. It acts as an electrophile in the reaction, allowing for the formation of various covalent bonds. This allows for the formation of various compounds with different biological activities.
Biochemical and Physiological Effects
2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% has been found to inhibit the growth of several types of cancer cells. It has also been found to reduce the levels of certain proteins in the body, which may help to reduce inflammation and improve overall health.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for extended periods of time. However, it can be toxic if ingested, and it may react with certain other compounds, so it should be handled with care.
Future Directions
The potential applications of 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% are vast, and there are many possible future directions for research. These include further research on its anti-cancer, anti-bacterial, and anti-inflammatory properties. In addition, further research could be conducted on its potential applications in the synthesis of various polymers and other materials. Finally, further research could be conducted on its potential applications in the synthesis of fluorescent dyes and other fluorescent compounds.
Synthesis Methods
The most common method for synthesizing 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95% is through the reaction of 2-amino-5-nitrophenol and formaldehyde in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of a nitro-formyl intermediate, which then undergoes a nucleophilic substitution reaction to form 2-Amino-5-(2-formylphenyl)isonicotinic acid, 95%. The reaction is typically carried out in aqueous solution at a temperature of around 100°C.
properties
IUPAC Name |
2-amino-5-(2-formylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-4-2-1-3-8(9)7-16/h1-7H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPOYOJHTPOIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687013 |
Source
|
Record name | 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261935-32-3 |
Source
|
Record name | 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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